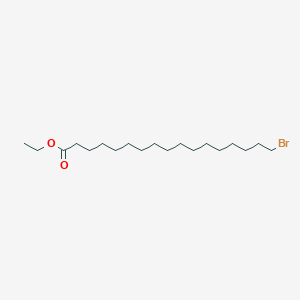![molecular formula C9H11N3O2 B15218681 N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide CAS No. 667918-49-2](/img/structure/B15218681.png)
N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at position 1, an oxo group at position 2, and an acetamide group at position 4 of the pyrimidine ring. Pyrimidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves the condensation of an appropriate allyl amine with a pyrimidinone precursor. One common method involves the reaction of allyl isocyanate with 4-amino-2-oxo-1,2-dihydropyrimidine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other pyrimidinone derivatives, such as:
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure but with a methyl group instead of an allyl group.
N-(1-Phenyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: Contains a phenyl group, which may confer different biological activities.
N-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: An ethyl group instead of an allyl group, affecting its reactivity and interactions.
The uniqueness of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the allyl group may enhance its ability to undergo certain reactions or interact with specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
667918-49-2 |
|---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C9H11N3O2/c1-3-5-12-6-4-8(10-7(2)13)11-9(12)14/h3-4,6H,1,5H2,2H3,(H,10,11,13,14) |
InChI-Schlüssel |
XWRNRLCYYSKFQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





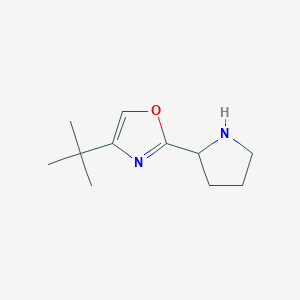
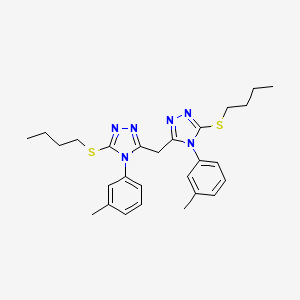
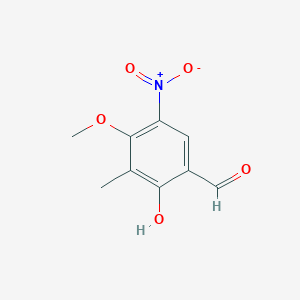
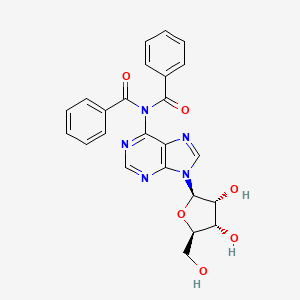

![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
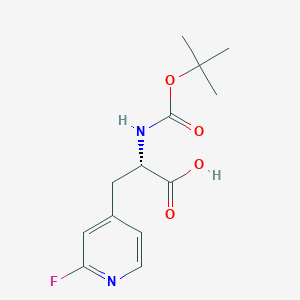

![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
